BenchChemオンラインストアへようこそ!

5-Hydroxyindole

5-HT3 receptor neuropharmacology ion channel modulation

5-Hydroxyindole (CAS 1953-54-4) is the hydroxylated indole core of serotonin and an orally active positive allosteric modulator of α7 nicotinic acetylcholine receptors—functionally distinct from the terminal metabolite 5-HIAA, which lacks receptor modulatory activity. It slows 5-HT3 receptor desensitization (EC50 0.8 mM) and potentiates 5-HT-evoked currents to 150% of control, properties absent in 5-methoxyindole. Procurement is essential for CNS PAM programs targeting Alzheimer's, schizophrenia, or ADHD (Patent SK-284608-B6), for 5-HT4/5-HT3 agonist SAR campaigns, and for tubulin inhibitor, D2 antagonist, β-adrenoceptor ligand, or PKCθ inhibitor synthesis where the pre-installed 5-hydroxyl eliminates a regioselective aromatic hydroxylation step.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 1953-54-4
Cat. No. B134679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole
CAS1953-54-4
Synonyms1H-Indol-5-ol;  Indol-5-ol;  5-Hydroxy-1H-indole;  NSC 87503; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1O
InChIInChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H
InChIKeyLMIQERWZRIFWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyindole (CAS 1953-54-4) Procurement Guide: A Core Serotonergic Pharmacophore with Dual 5-HT3 Modulatory Activity


5-Hydroxyindole (5-OH-indole; CAS 1953-54-4) is a hydroxylated indole derivative that serves as the aromatic moiety and core pharmacophore of the endogenous neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) [1]. Beyond its structural role, 5-hydroxyindole is a tryptophan metabolite that acts as an orally active, positive allosteric modulator of α7 nicotinic acetylcholine receptors and modulates intestinal L-type calcium channels . Unlike its downstream metabolite 5-hydroxyindole-3-acetic acid (5-HIAA), 5-hydroxyindole is not merely an inert metabolic endpoint but an active modulator of multiple receptor systems, making it a chemically distinct and functionally important building block for neuropharmacological research and synthetic chemistry [2].

Why 5-Hydroxyindole (CAS 1953-54-4) Cannot Be Interchanged with Indole, 5-Methoxyindole, or 5-HIAA in Research Applications


While structurally related indoles share the indole core, substitution at the 5-position with a hydroxyl group confers distinct pharmacological and physicochemical properties that render 5-hydroxyindole non-substitutable with other indole analogs. The hydroxyl group is essential for hydrogen-bonding interactions at 5-HT3 receptors and for metabolic incorporation into serotonin pathways [1]. In direct comparative pharmacological studies of indole derivatives at 5-HT receptor subtypes, distinct rank orders of potency were observed across 5-HT1-like, 5-HT2, 5-HT3, and 5-HT4 receptors, with specific indole analogs showing differential activity profiles [2]. Unlike 5-HIAA—which is a terminal oxidative metabolite devoid of receptor modulatory activity—5-hydroxyindole retains the capacity to directly modulate ion channel kinetics and receptor desensitization [1]. Substitution with 5-hydroxyindole in a synthetic or analytical workflow with indole or 5-methoxyindole would fundamentally alter receptor pharmacology, synthetic product identity, and analytical detection parameters, as detailed in the quantitative evidence below .

5-Hydroxyindole (CAS 1953-54-4): Quantitative Differentiation Evidence for Scientific Selection


Concentration-Dependent Biphasic Modulation of 5-HT3 Receptor Currents: Potentiation at Low Doses vs. Competitive Blockade at High Doses

5-Hydroxyindole exhibits a unique concentration-dependent biphasic effect on 5-HT3 receptor-mediated ion currents that is not observed with its downstream metabolite 5-HIAA or with unsubstituted indole. In whole-cell voltage clamp experiments on cultured N1E-115 mouse neuroblastoma cells, 5-hydroxyindole potentiated 10 μM 5-HT-evoked ion currents up to 150% of control values at concentrations up to 10 mM, with an EC50 of 0.8 mM for the potentiating effect [1]. At higher concentrations (10 mM to 50 mM), 5-hydroxyindole blocked the 5-HT-evoked ion current [1]. This biphasic concentration-response profile is mechanistically distinct: the potentiating effect is mediated by a non-competitive interaction, while the blocking effect results from competitive interaction with the antagonist recognition site of the 5-HT3 receptor [1].

5-HT3 receptor neuropharmacology ion channel modulation voltage clamp

Slowing of 5-HT3 Receptor Desensitization Kinetics: A Distinct Non-Competitive Mechanism

5-Hydroxyindole markedly slows the desensitization kinetics of 5-HT3 receptor-mediated ion currents—a property that distinguishes it from other indole analogs that may act as simple agonists or antagonists. In voltage clamp studies, both the potentiating effect (≤10 mM) and the blocking effect (10-50 mM) of 5-hydroxyindole were accompanied by a marked slowing of the decay kinetics of 5-HT-evoked inward currents [1]. Critically, the increase in current amplitude and the slowing of decay induced by 1 mM 5-hydroxyindole were not reversed by increasing the 5-HT concentration from 10 μM to 100 μM, confirming a non-competitive mechanism of action distinct from the competitive blockade observed at higher concentrations [1]. In radioligand binding assays, 5-hydroxyindole displaced the selective 5-HT3 antagonist [3H]-GR65630 with a pKi of 1.96, and at 10 mM reduced antagonist binding affinity without affecting total binding site number [1].

5-HT3 receptor desensitization ion channel kinetics neuropharmacology

5-Hydroxyindole vs. 5-Methoxyindole: Differential Activity at 5-HT4 Receptors

Substitution at the 5-position of the indole ring critically determines agonist activity at specific serotonin receptor subtypes. In a systematic study of indole analogs across multiple 5-HT receptor subtypes (5-HT1-like, 5-HT2, 5-HT3, and 5-HT4), distinct rank orders of potency were observed that differed by receptor subtype [1]. Notably, at 5-HT4 receptors mediating contractions of guinea-pig ileum and relaxation of rat esophagus, 5-hydroxy N,N-dimethyltryptamine acted as an agonist, whereas 5-methoxy N,N-dimethyltryptamine did not [1]. This demonstrates that the hydroxyl substituent at the 5-position confers agonist activity at 5-HT4 receptors that is lost upon methylation to 5-methoxy [1]. At 5-HT3 receptors in guinea-pig ileum, only three agonists (5-HT, 2-methyl-5-HT, and 5-hydroxy N,N-dimethyltryptamine) elicited a response, while all remaining compounds including 5-methoxy analogs were inactive [1].

5-HT4 receptor serotonin receptor subtypes indole SAR pharmacology

Patent-Protected Therapeutic Utility: 5-Hydroxyindole as a Positive Modulator of Nicotinic Receptors and Gut Motility Stimulant

5-Hydroxyindole has been specifically claimed in granted patents as a positive modulator of nicotinic receptor agonists and as a stimulant of gut motility—therapeutic applications for which 5-HIAA and other indole analogs are neither claimed nor effective. Patent SK-284608-B6 (AstraZeneca) claims pharmaceutical compositions comprising 5-hydroxyindole as a positive modulator of a nicotinic receptor agonist, with the capability to increase the efficacy of said nicotinic receptor agonist, for the treatment or prophylaxis of conditions associated with reduced nicotine transmission, including Alzheimer's disease, attention deficit hyperactivity disorder, schizophrenia, anxiety, or nicotine addiction [1]. Patent WO2022010352 (University of Groningen) claims 5-hydroxyindole and analogs thereof for the treatment of conditions associated with reduced gut motility [2].

nicotinic acetylcholine receptor positive allosteric modulator gut motility CNS disorders

Analytical Purity Specifications: Vendor-Reported Purity for Research-Grade Procurement

Commercially available 5-hydroxyindole is supplied with defined purity specifications that support its use as a research reagent and building block. Vendor technical datasheets report purity specifications including ≥97% (Sigma-Aldrich, assay), 99.94% (MedChemExpress, HY-W001160), >98% HPLC (MOLNOVA), and ≥98.0% GC (Capot Chemical) [1]. The melting point is consistently reported as 106-108 °C (lit.) across multiple vendors [1]. These specifications enable researchers to select the appropriate grade for their application, whether requiring high-purity analytical standards (≥99.94%) or synthesis-grade material (≥97%).

analytical chemistry HPLC GC purity quality control

5-Hydroxyindole as a Versatile Synthetic Building Block for Pharmacologically Active Compounds

5-Hydroxyindole is a key reactant for the synthesis of diverse pharmacologically active compounds, a role that unsubstituted indole cannot fulfill due to the absence of the reactive 5-hydroxyl handle. According to vendor application documentation, 5-hydroxyindole is specifically used as a reactant for the preparation of (oxoimidazolidinyl/oxopyrimidinyl)benzenesulfonates as antitumor agents and tubulin inhibitors; anthranilic acids; indole compounds as dopamine D2 receptor antagonists; naphthalimide- or carbazole-containing human β-adrenoceptor ligands; melanins as nature-inspired radioprotectors; and 5-vinyl-3-pyridinecarbonitriles as PKCθ inhibitors . These synthetic applications are enabled by the hydroxyl group at the 5-position, which provides a site for further functionalization (e.g., etherification, esterification, or oxidation) that is not available on unsubstituted indole.

synthetic chemistry building block drug discovery medicinal chemistry

5-Hydroxyindole (CAS 1953-54-4): High-Value Research and Industrial Application Scenarios


Neuropharmacological Investigation of 5-HT3 Receptor Desensitization Mechanisms

Researchers investigating the gating kinetics and desensitization of 5-HT3 receptors should select 5-hydroxyindole as a tool compound due to its unique ability to slow receptor desensitization via a non-competitive mechanism distinct from the agonist binding site [1]. Whole-cell voltage clamp studies in N1E-115 neuroblastoma cells demonstrate that 5-hydroxyindole at concentrations up to 10 mM potentiates 5-HT-evoked currents up to 150% of control with an EC50 of 0.8 mM, while simultaneously slowing current decay kinetics [1]. This dual potentiating/kinetic-slowing effect is not observed with 5-HIAA or 5-methoxyindole, making 5-hydroxyindole the appropriate choice for experiments designed to probe the allosteric modulation of ligand-gated ion channels [1].

Medicinal Chemistry Programs Targeting Nicotinic Acetylcholine Receptor Positive Allosteric Modulation

Drug discovery programs developing positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors for CNS indications including Alzheimer's disease, schizophrenia, or ADHD should procure 5-hydroxyindole as a validated starting scaffold [1]. Patent SK-284608-B6 specifically claims 5-hydroxyindole as a positive modulator capable of increasing the efficacy of nicotinic receptor agonists [1]. This patent-protected mechanism provides a foundation for structure-activity relationship (SAR) optimization, with the 5-hydroxyindole core offering a synthetically accessible handle for further derivatization [2].

Synthesis of 5-HT4 Receptor Agonists and Serotonergic Ligands with Defined Receptor Subtype Selectivity

Synthetic and medicinal chemists developing serotonin receptor ligands with subtype selectivity should select 5-hydroxyindole over 5-methoxyindole when 5-HT4 or 5-HT3 receptor agonism is desired [1]. Systematic pharmacological profiling demonstrates that 5-hydroxy-substituted indoles exhibit agonist activity at 5-HT4 and 5-HT3 receptors, whereas the corresponding 5-methoxy analogs are inactive at these receptor subtypes [1]. Procurement of 5-hydroxyindole is therefore essential for synthetic programs targeting these receptor subtypes, as substitution with 5-methoxyindole would result in inactive compounds [1].

Synthetic Organic Chemistry: Preparation of Antitumor Agents and β-Adrenoceptor Ligands

Synthetic chemists preparing tubulin inhibitors, dopamine D2 receptor antagonists, β-adrenoceptor ligands, or PKCθ inhibitors should procure 5-hydroxyindole as the preferred building block due to its pre-installed 5-hydroxyl functionality [1]. The hydroxyl group at the 5-position provides a reactive site for etherification, esterification, or oxidation that enables direct access to diverse pharmacologically active scaffolds without requiring a separate aromatic hydroxylation step [1]. This streamlines synthetic routes and eliminates regioselectivity challenges associated with introducing oxygen functionality onto an unsubstituted indole ring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.